molecular formula C8H8BrIO2 B1527169 (5-Bromo-3-iodo-2-methoxyphenyl)methanol CAS No. 1353878-13-3

(5-Bromo-3-iodo-2-methoxyphenyl)methanol

Cat. No.: B1527169
CAS No.: 1353878-13-3
M. Wt: 342.96 g/mol
InChI Key: PLRYQNRWSOKNMF-UHFFFAOYSA-N
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Description

(5-Bromo-3-iodo-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrIO2 It is a halogenated phenol derivative, characterized by the presence of bromine, iodine, and methoxy groups on the benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-iodo-2-methoxyphenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Iodination: The iodination step involves the use of iodine (I2) and an oxidizing agent like nitric acid (HNO3) to introduce the iodine atom to the benzene ring.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Reduction: The final step involves the reduction of the intermediate compound to form the methanol group, typically using a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-iodo-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms, typically using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Removal of halogen atoms, formation of dehalogenated products

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

(5-Bromo-3-iodo-2-methoxyphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromo-3-iodo-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-iodophenyl)methanol: Similar structure but lacks the methoxy group.

    (3-Iodo-2-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.

    (5-Bromo-3-iodo-2-methoxybenzaldehyde): Similar structure but contains an aldehyde group instead of a methanol group.

Uniqueness

(5-Bromo-3-iodo-2-methoxyphenyl)methanol is unique due to the combination of bromine, iodine, and methoxy groups on the benzene ring, along with the methanol group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-bromo-3-iodo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRYQNRWSOKNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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